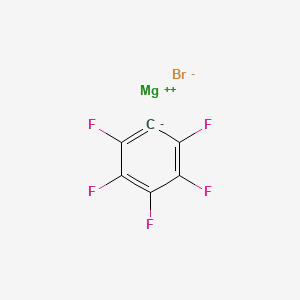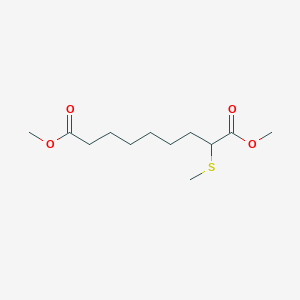
Dimethyl 2-(methylsulfanyl)nonanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(methylsulfanyl)nonanedioate is an organic compound with the molecular formula C12H22O4S It is a derivative of nonanedioic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the carbon chain is replaced by a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-(methylsulfanyl)nonanedioate can be synthesized through a multi-step process. One common method involves the esterification of nonanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting dimethyl nonanedioate is then subjected to a substitution reaction with a methylsulfanyl reagent, such as methylthiol, under basic conditions to introduce the methylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The esterification and substitution reactions can be optimized by controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(methylsulfanyl)nonanedioate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Dimethyl 2-(methylsulfinyl)nonanedioate, Dimethyl 2-(methylsulfonyl)nonanedioate.
Reduction: Dimethyl 2-(methylsulfanyl)nonanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(methylsulfanyl)nonanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which dimethyl 2-(methylsulfanyl)nonanedioate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. The methylsulfanyl group can undergo oxidation and reduction reactions, influencing the compound’s reactivity and interactions with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-(methylsulfanyl)nonanedioate can be compared with other similar compounds, such as:
Dimethyl nonanedioate: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
Dimethyl 2-(methylsulfinyl)nonanedioate: Contains a sulfinyl group instead of a sulfanyl group, resulting in different chemical properties and reactivity.
Dimethyl 2-(methylsulfonyl)nonanedioate: Contains a sulfonyl group, which is more oxidized than the sulfanyl group, leading to different biological and chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
59768-17-1 |
|---|---|
Molekularformel |
C12H22O4S |
Molekulargewicht |
262.37 g/mol |
IUPAC-Name |
dimethyl 2-methylsulfanylnonanedioate |
InChI |
InChI=1S/C12H22O4S/c1-15-11(13)9-7-5-4-6-8-10(17-3)12(14)16-2/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
FQGNOYQTVHLDTF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCC(C(=O)OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B13874614.png)
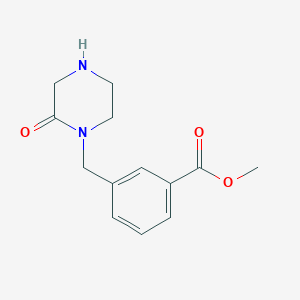
![5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)
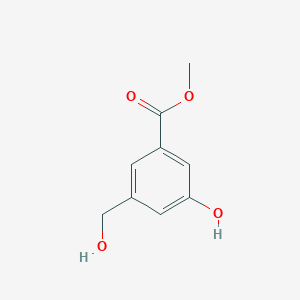
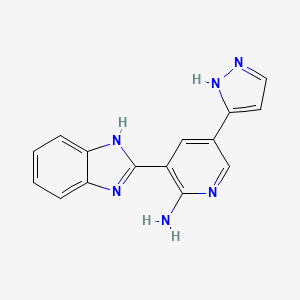
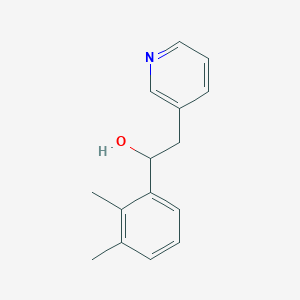
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide](/img/structure/B13874642.png)

![8-Azaspiro[4.5]decan-8-amine](/img/structure/B13874647.png)

![8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane](/img/structure/B13874664.png)

![Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate](/img/structure/B13874683.png)
